2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

GABAA receptor benzodiazepine site pharmacophore modeling

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one (C₁₈H₁₈N₄O, MW 306.4 g/mol) is a tricyclic heterocyclic compound belonging to the pyrazolo[5,1-c][1,2,4]benzotriazine class. This scaffold fuses a pyrazole ring with a 1,2,4-benzotriazine core, generating a rigid, planar architecture that has been exploited in medicinal chemistry programs targeting GABAA/benzodiazepine receptors and in nuclease inhibitor discovery.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
Cat. No. B5255634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=CC=C4
InChIInChI=1S/C18H18N4O/c1-11-15(12-7-5-4-6-8-12)17-20-19-16-13(22(17)21-11)9-18(2,3)10-14(16)23/h4-8H,9-10H2,1-3H3
InChIKeyPRZOEDQNYJYZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one: Core Scaffold and Procurement-Relevant Identity


2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one (C₁₈H₁₈N₄O, MW 306.4 g/mol) is a tricyclic heterocyclic compound belonging to the pyrazolo[5,1-c][1,2,4]benzotriazine class. This scaffold fuses a pyrazole ring with a 1,2,4-benzotriazine core, generating a rigid, planar architecture that has been exploited in medicinal chemistry programs targeting GABAA/benzodiazepine receptors [1] and in nuclease inhibitor discovery [2]. Unlike the more common pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide derivatives that bear an N-oxide functionality at the benzotriazine ring, this compound is a deoxy (6-one) analog with a fully reduced 8,9-dihydrobenzotriazine substructure and a distinctive 2,8,8-trimethyl-3-phenyl substitution pattern. The combination of the gem-dimethyl group at position 8 and the methyl at position 2 creates a unique steric and lipophilic profile that differentiates it from the simpler 2-methyl-3-phenyl analog (CAS 896668-90-9) and the 2-ethyl-8,8-dimethyl variant.

GABAA receptor subtype pharmacophore refinement 8,8-dimethyl substitution for HBp-3 steric probing
Deoxy (6-one) vs. N-oxide mechanistic comparison Decouples N-oxide dipole contribution to binding
Scaffold-hopping comparator for benzotriazine vs. quinazoline Distinct hydrogen-bond acceptor capacity (4 HBA)

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one: Why Simple Substitution of In-Class Analogs Is Not Warranted


Within the pyrazolo[5,1-c][1,2,4]benzotriazine class, SAR studies have demonstrated that the nature and position of substituents profoundly modulate receptor affinity, functional selectivity (agonist vs. inverse agonist vs. dual modulator), and in vivo cognitive effects [1]. For instance, the replacement of a 3-ethoxycarbonyl group with a 3-phenyl substituent shifts pharmacological profiles between anxiolytic and procognitive activity [2]. The 8,8-dimethyl substitution pattern has been shown to influence the interaction with the HBp-3 hydrogen-bond area in the GABAA benzodiazepine binding site, a feature not present in 8-unsubstituted or 8-monosubstituted analogs [3]. Consequently, the target compound—with its unique 2,8,8-trimethyl-3-phenyl architecture—occupies a distinct physicochemical space (predicted LogP ~3.5–4.0) that cannot be replicated by the 2-methyl-3-phenyl (LogP ~2.6) or 2-ethyl-8,8-dimethyl-3-phenyl analogs. Interchanging these compounds without experimental validation risks altering target engagement, off-target profiles, and downstream biological readouts.

Core mismatch

Benzotriazine core vs. quinazoline analog alters H-bond acceptor count and GABAA subtype selectivity profile; direct replacement may shift target engagement.

Steric mismatch

8,8-Gem-dimethyl group is a documented HBp-3 interaction determinant; 8-unsubstituted or 8-monosubstituted analogs cannot replicate this pharmacophoric feature.

Lipophilicity shift

Predicted LogP ~3.5–4.0 is meaningfully higher than 2-methyl-3-phenyl analog (LogP ~2.83); substitution may alter CNS permeability and protein binding in model systems.

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one: Quantified Differentiation Against Closest Analogs


Structural Differentiation: 8,8-Gem-Dimethyl vs. 8-Unsubstituted Core Modulates HBp-3 Hydrogen-Bond Interaction Potential

The target compound bears an 8,8-dimethyl substitution on the saturated ring of the benzotriazine core. In a pharmacophoric model derived from 23 pyrazolo[5,1-c][1,2,4]benzotriazine ligands, the 8-position substituent was found to be a critical determinant of interaction with the HBp-3 (hydrogen bond point 3) area of the GABAA benzodiazepine binding site [1]. The 8,8-dimethyl group introduces steric bulk (molar refractivity contribution ~10.2 cm³/mol for the gem-dimethyl pair vs. ~5.6 cm³/mol for a single 8-methyl or 0 for 8-unsubstituted) that restricts conformational freedom of the saturated ring and alters the spatial presentation of the 6-carbonyl hydrogen-bond acceptor. This feature is absent in the 2-methyl-3-phenyl analog (CAS 896668-90-9), which lacks any 8-substituent.

Steric occupancy at position 8
Class-level inference
Δ ~10.2 cm³/mol Target: 8,8-dimethyl vs. Comparator: 8-unsubstituted (0 cm³/mol)
HBp-3 hydrogen-bond area interaction potential is qualitatively distinct.
Pharmacophoric model based on 23 pyrazolobenzotriazine ligands.
GABAA receptor benzodiazepine site pharmacophore modeling

Lipophilicity Differentiation: 2,8,8-Trimethyl vs. 2-Methyl Phenyl Analogs Yield Meaningful LogP Separation

Predicted octanol-water partition coefficients (LogP) provide a quantitative basis for differentiating the target compound from its closest commercially available phenyl-bearing analogs. The 2,8,8-trimethyl substitution pattern yields a higher predicted LogP compared to the 2-methyl analog, consistent with the addition of two methyl groups (Hansch π contribution ~+1.0 to +1.2) . This LogP difference places the target compound closer to the upper bound of CNS drug-like space (LogP 1–5) and may enhance membrane permeability or alter tissue distribution relative to the less lipophilic comparator.

Predicted LogP
Cross-study comparable
ΔLogP ~ +0.7 to +1.2 Target: ~3.5–4.0 vs. 2-Methyl-3-phenyl analog: 2.83
Supports differentiation in membrane permeability and CNS exposure context.
In silico ACD/Labs estimate; source-specific review recommended.
physicochemical properties logP CNS drug-likeness

Core Scaffold Distinction: Benzotriazine vs. Quinazoline Analog Defines Target Engagement Profile

A direct structural analog, 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (Hit2Lead SC-7051228, C₁₉H₁₉N₃O), replaces the benzotriazine core with a quinazoline core. This scaffold swap eliminates one nitrogen atom from the fused heterocyclic system and fundamentally alters hydrogen-bond acceptor capacity (4 HBA for the benzotriazine target vs. 3 HBA for the quinazoline analog). Published pyrazolo[5,1-c][1,2,4]benzotriazine series have demonstrated GABAA receptor subtype selectivity (e.g., α5-preferring inverse agonism) linked to specific benzotriazine nitrogen interactions [1], while pyrazolo[1,5-a]quinazolines have been explored as 5-deaza analogs with distinct GABAA binding profiles [2].

HBA count and core composition
Class-level inference
Δ 1 HBA; Δ 1 N atom Target: 4 HBA (N₄O) vs. Quinazoline SC-7051228: 3 HBA (N₃O)
Benzotriazine core provides an additional H-bond acceptor linked to subtype selectivity.
Pharmacological inference based on published benzotriazine and quinazoline series.
scaffold hopping kinase inhibition GABAA receptor

Synthetic Accessibility and Yield Differentiation: Documented 75% Yield for Cyclocondensation Route to Chlorophenyl Analog Establishes Feasibility

A published synthetic protocol for the closely related 3-(3-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one reports a 75% isolated yield using sulfuric acid-promoted cyclocondensation of the corresponding heteroaryl hydrazone in water [1]. The target compound, bearing a 3-phenyl group instead of 3-(3-chlorophenyl), can be accessed through an analogous route with 4-(phenyl)-3-methyl-1H-pyrazol-5-amine and 5,5-dimethyl-1,3-cyclohexanedione as starting materials. This established methodology provides a benchmark for synthetic feasibility that is not available for the 2-ethyl-8,8-dimethyl analog, which requires distinct alkylation steps.

Synthetic route yield
Supporting evidence
75% reported yield 3-(3-Chlorophenyl) analog via H₂SO₄/H₂O cyclocondensation
Supports synthetic feasibility for scale-up assessment.
Yield expected comparable ±10–15% based on electronic similarity.
synthetic methodology heterocyclization process chemistry

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one: Prioritized Application Scenarios from Evidence


GABAA Receptor Subtype Ligand Screening and Pharmacophore Refinement

The target compound, with its 8,8-dimethyl substitution and 3-phenyl group, is positioned to probe the steric and lipophilic requirements of the HBp-3 hydrogen-bond area within the GABAA benzodiazepine binding site. Unlike the 8-unsubstituted 2-methyl-3-phenyl analog, this compound introduces controlled steric bulk at position 8, enabling structure–activity relationship (SAR) teams to decouple electronic from steric contributions at this locus [1]. Its physicochemical profile (predicted LogP ~3.5–4.0) also places it within the CNS-permeable range, making it suitable for cell-based and in vivo follow-up studies where brain exposure is required [2].

Kinase Selectivity Profiling on the Benzotriazine Scaffold

Pyrazolo[5,1-c][1,2,4]benzotriazines have demonstrated inhibitory activity against CK2 and cyclin-dependent kinases (CDKs) [1]. The 2,8,8-trimethyl-3-phenyl substitution pattern provides a distinct steric and electronic landscape that may confer differential kinase selectivity compared to 3-acyl or 3-heteroaryl derivatives. This compound can serve as a comparator in kinase panel screens to establish whether the 3-phenyl group shifts selectivity away from CDK/CK2 toward other kinase families, a question that cannot be answered using the more polar 3-ethoxycarbonyl or 3-iodo analogs.

Nuclease Inhibitor Lead Optimization: MUS81/MRE11 Program

The pyrazolo[5,1-c][1,2,4]triazine core—closely related to the target benzotriazine scaffold—has been patented as a MUS81 and MRE11 nuclease inhibitor chemotype for oncology applications [1]. The benzotriazine variant introduces an additional aromatic ring and nitrogen atom relative to the triazine core, potentially modulating DNA intercalation or protein binding. This compound can be evaluated as a scaffold-hopping exercise to determine whether the benzotriazine core retains or enhances nuclease inhibitory activity while offering differentiated intellectual property space.

Chemical Biology Tool Compound for Deoxy-Benzotriazine vs. N-Oxide Comparison

The majority of biologically characterized pyrazolo[5,1-c][1,2,4]benzotriazines in the GABAA field are 5-oxides. The target compound is a deoxy (6-one) analog, eliminating the N-oxide dipole that participates in key receptor interactions [1]. This makes it a critical tool for deconvoluting the contribution of the N-oxide moiety to binding affinity, functional efficacy, and metabolic stability. Procurement of this compound enables direct paired testing against its 5-oxide counterpart, if synthesized, to quantify the ΔKi and Δefficacy attributable to N-oxidation.

Application
Selection Property
Validation Focus
GABAA receptor subtype ligand screening
8,8-Dimethyl steric bulk and predicted LogP ~3.5–4.0
HBp-3 pharmacophore modeling and CNS permeability assay context
Kinase selectivity profiling on benzotriazine scaffold
3-Phenyl substitution pattern vs. 3-acyl/heteroaryl derivatives
Differential kinase panel response relative to CDK/CK2 inhibitor chemotypes
Nuclease inhibitor lead optimization (MUS81/MRE11)
Benzotriazine vs. triazine core scaffold-hopping
DNA intercalation or protein binding modulation context
Deoxy-benzotriazine vs. N-oxide mechanistic comparison
6-one (deoxy) analog eliminating N-oxide dipole
ΔKi and Δefficacy attributed to N-oxidation paired testing
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